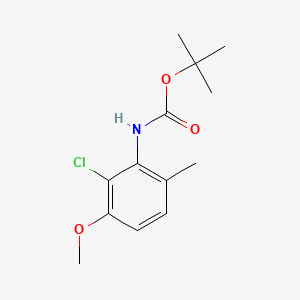
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its iodophenyl group attached to an oxadiazol-2-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-iodoaniline with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which upon cyclization forms the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodophenol derivatives, such as 3-iodophenol.
Reduction: Amines or hydrazines.
Substitution: Alkyl or aryl-substituted derivatives of the iodophenyl group.
Aplicaciones Científicas De Investigación
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features and reactivity. Similar compounds include:
3-Iodophenol: Similar iodophenyl group but lacks the oxadiazole ring.
INT (iodonitrotetrazolium): Contains an iodophenyl group and a tetrazolium ring, used in redox assays.
3,3',3'-Triiodo-5'- (3-iodophenyl)-1,1'3',1'-terphenyl: Contains multiple iodophenyl groups and a terphenyl structure.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H6IN3O |
|---|---|
Peso molecular |
287.06 g/mol |
Nombre IUPAC |
5-(3-iodophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H6IN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
Clave InChI |
WZXDJNDASMZUBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)


![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)


![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)



![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

